
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one, also known as MDPT, is a synthetic compound that belongs to the cathinone family. It has gained attention in the scientific community due to its potential use as a research chemical. MDPT has been synthesized and studied for its possible therapeutic applications, as well as its mechanism of action and physiological effects.
Mécanisme D'action
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one acts as a reuptake inhibitor of dopamine and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and focus. 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has been shown to have stimulant effects on the central nervous system, similar to other cathinone derivatives. It has been shown to increase heart rate, blood pressure, and body temperature. 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has also been shown to have an effect on the release of various hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high affinity for dopamine and serotonin transporters, making it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, the stimulant effects of 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one may limit its use in certain experiments, and its potential for abuse and addiction must be taken into consideration.
Orientations Futures
There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one in humans. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin in behavior and mood. Future research may also focus on the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse and addiction.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one can be synthesized by reacting 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for the dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has also been studied for its potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12(9-15(19)13-5-3-2-4-6-13)18-14-7-8-16-17(10-14)21-11-20-16/h2-10,18H,11H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZBHJLUFDHNB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


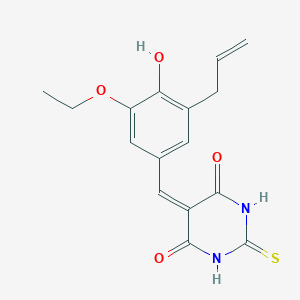
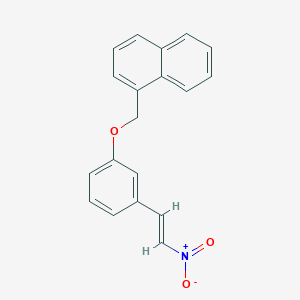
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
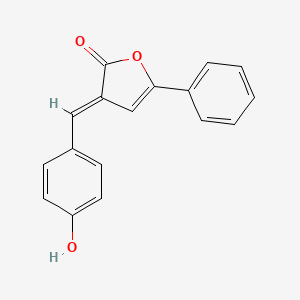
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)
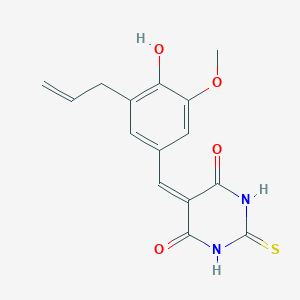
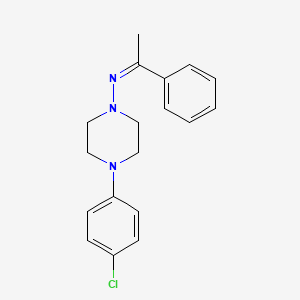

![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5912223.png)